N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]biphenyl-4,4'-diamine
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Overview
Description
(Z)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(Z)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by its multiple aromatic rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(Z)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves the following steps:
Formation of the Schiff Base: The initial step involves the condensation of 2,4-dichlorobenzaldehyde with an amine derivative of biphenyl. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Cyclization: The intermediate Schiff base undergoes cyclization to form the final product. This step may require specific conditions such as elevated temperatures and the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: This compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It may be incorporated into polymers or other materials to enhance their properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving aromatic interactions.
Medicine
Drug Development:
Industry
Pesticides: Possible use as an intermediate in the synthesis of agrochemicals.
Dyes: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism by which (Z)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(Z)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and chlorine substituents enable it to bind to specific sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **(Z)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(Z)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE
- **(Z)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(Z)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE
Uniqueness
This compound’s uniqueness lies in its specific arrangement of aromatic rings and chlorine substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C26H16Cl4N2 |
---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[4-[4-[(2,4-dichlorophenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C26H16Cl4N2/c27-21-7-1-19(25(29)13-21)15-31-23-9-3-17(4-10-23)18-5-11-24(12-6-18)32-16-20-2-8-22(28)14-26(20)30/h1-16H |
InChI Key |
GBDZKHYLYLAEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=CC3=C(C=C(C=C3)Cl)Cl)N=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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